

Application Note: N-Decanoylmorpholine in Advanced Drug Encapsulation & Delivery Systems[1]

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Compound of Interest

Compound Name:	N-Decanoylmorpholine
CAS No.:	5299-65-0
Cat. No.:	B1347060

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Executive Summary

N-Decanoylmorpholine (NDM) is an amphiphilic fatty acid amide emerging as a critical functional excipient in the formulation of hydrophobic Active Pharmaceutical Ingredients (APIs). [1] Unlike conventional solvents (e.g., NMP, DMF), NDM offers a unique balance of lipophilicity (LogP ~3.[1]4) and polar solvent power, making it particularly effective for Class II and IV BCS drugs.[1]

This guide details the application of NDM in two primary encapsulation vectors:

- **Transdermal Permeation Enhancement:** Leveraging its ability to reversibly modulate the stratum corneum.[1]
- **Lipid-Based Nanocarriers (SEDDS/Microemulsions):** Acting as a lipophilic solubilizer to prevent drug crystallization within the oil core.[1]

Physicochemical Profile & Mechanistic Basis[1]

Understanding the molecular architecture of NDM is prerequisite to its effective deployment.[1]

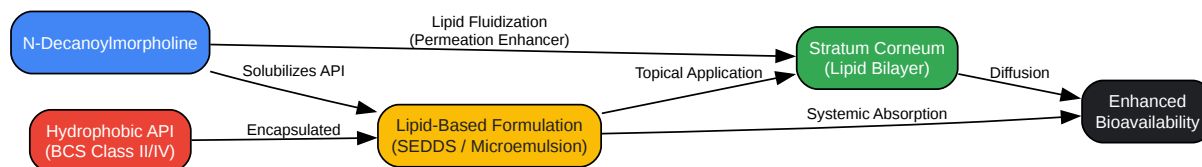
Technical Specifications

Property	Value	Relevance to Encapsulation
Chemical Name	N-Decanoylmorpholine	Amide of Decanoic Acid & Morpholine
CAS Number	5299-65-0	Regulatory ID
Molecular Weight	241.37 g/mol	Low MW facilitates skin penetration
LogP (Oct/Water)	~3.0 – 3.4	Highly lipophilic; partitions into lipid bilayers
Water Solubility	Low (Log10WS ~ -3.[1][2]01)	Ideal for oil-phase retention in emulsions
Boiling Point	~446 K (at reduced pressure)	Thermal stability for hot-melt processing
HLB Value	~4 - 6 (Estimated)	Acts as a co-surfactant or lipophilic solvent

Mechanism of Action

NDM functions through a "Head-Tail" insertion mechanism.[1]

- Solubilization: The morpholine ring (polar head) interacts with the API's polar moieties via dipole-dipole interactions, while the decanoyl chain (non-polar tail) solubilizes the hydrophobic backbone.[1]
- Permeation (Transdermal): The decanoyl tail inserts into the intercellular lipid lamellae of the stratum corneum, increasing fluidity and creating diffusion channels for the encapsulated drug.[1]



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Figure 1: Mechanistic pathway of **N-Decanoylmorpholine** in solubilization and permeation enhancement.

Application Note: Transdermal Permeation Enhancement

NDM is a potent enhancer for transdermal drug delivery systems (TDDS), often outperforming Azone due to its specific C10 chain length, which optimally disrupts skin lipid packing.[1]

Protocol A: Screening NDM Efficiency via Franz Diffusion Cell

Objective: To quantify the flux enhancement factor (EF) of NDM for a model hydrophobic drug (e.g., Indomethacin or Testosterone).

Materials:

- Franz Diffusion Cells (vertical, 1.77 cm² diffusion area).[1]
- Membrane: Strat-M® (synthetic) or excised porcine ear skin (biological).[1]
- Donor Phase: NDM (1-5% w/w) in Propylene Glycol (PG).[1]
- Receptor Phase: PBS (pH 7.[1]4) + 5% PEG 400 (to maintain sink conditions).[1]

Workflow:

- Tissue Preparation:

- If using porcine skin, dermatome to 500 μm thickness.[1] Hydrate in PBS for 1 hour.
- Mount skin between donor and receptor compartments (stratum corneum facing up).[1]
- Formulation Preparation:
 - Control: Dissolve API (1% w/w) in pure Propylene Glycol.[1]
 - Test: Dissolve API (1% w/w) in Propylene Glycol containing 2.5% **N-Decanoylmorpholine**. [1] Vortex for 5 mins until clear.
- Experiment Initiation:
 - Fill receptor chamber with degassed PBS/PEG buffer.[1] Maintain at 32°C (skin surface temp) with stirring (600 rpm).
 - Apply 200 μL of Control or Test formulation to the donor compartment. Occlude with Parafilm to prevent solvent evaporation.[1]
- Sampling:
 - Withdraw 200 μL aliquots from the sampling port at T = 0.5, 1, 2, 4, 8, 12, and 24 hours.
 - Immediately replace with fresh pre-warmed receptor buffer.[1]
- Analysis:
 - Quantify API concentration via HPLC-UV.[1]
 - Calculation: Plot cumulative amount permeated (Q_t) vs. time (t).
 - Calculate Flux (J) from the linear portion of the slope.[1]

- Enhancement Factor (EF):

[1]

Expected Result: An EF > 1.5 indicates significant permeation enhancement.[1] NDM typically yields EF values between 2.0 and 5.0 for lipophilic drugs.[1]

Application Note: Self-Emulsifying Drug Delivery Systems (SEDDS)[1]

For oral or parenteral delivery, NDM serves as a lipophilic co-solvent that prevents precipitation of the drug when the formulation hits the aqueous environment.[1]

Protocol B: Formulation of NDM-Based Microemulsion

Objective: To create a stable, isotropic microemulsion for a poorly water-soluble drug.

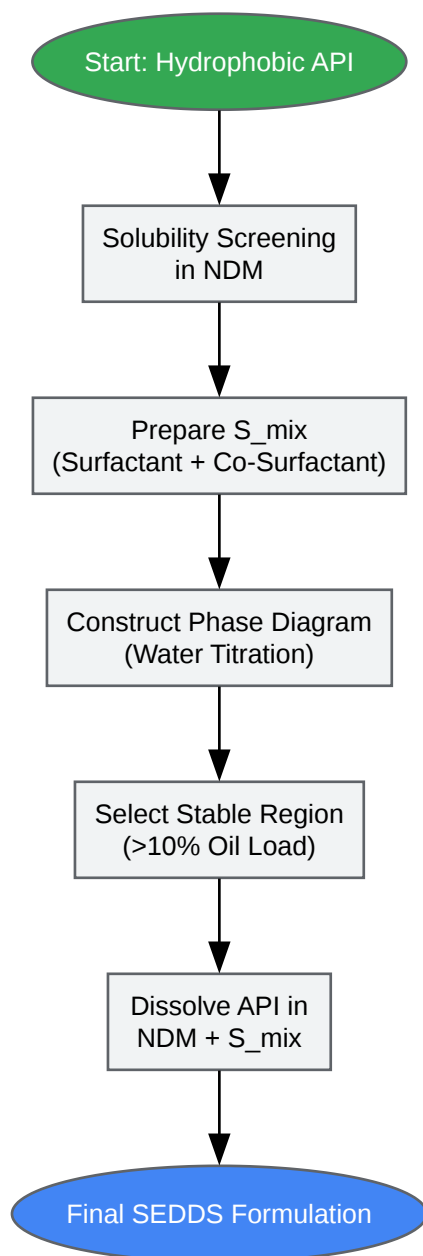
Materials:

- Oil Phase: **N-Decanoylmorpholine** (Solvent/Oil).[1]
- Surfactant: Cremophor EL or Tween 80.[1]
- Co-Surfactant: Transcutol P or Ethanol.[1]
- Aqueous Phase: Distilled Water.[1]

Workflow:

- Solubility Saturation Study (Pre-formulation):
 - Add excess API to 2 mL of NDM.
 - Shake at 37°C for 48 hours.
 - Centrifuge (10,000 rpm, 10 min) and filter supernatant.

- Quantify API solubility. Note: If solubility is <50 mg/mL, NDM may need to be combined with Capryol 90.
- Pseudo-Ternary Phase Diagram Construction:
 - Prepare Surfactant/Co-Surfactant () ratios (e.g., 1:1, 2:1).
 - Mix Oil (NDM) with in ratios from 1:9 to 9:1.[1]
 - Titration: Add water dropwise to each oil/ mixture under moderate stirring.
 - Observation: Record the volume of water added when the system transitions from clear (microemulsion) to turbid (coarse emulsion).
- Drug Loading:
 - Select a formulation point within the monophasic (clear) region of the phase diagram (typically 10-20% Oil, 40-50%).[1]
 - Dissolve the calculated dose of API into the NDM/ pre-concentrate.[1]
 - Vortex until dissolved.[1]
- Characterization:
 - Dispersibility Test: Add 1 mL of formulation to 100 mL water (37°C). It should spontaneously form a clear/bluish dispersion.[1]
 - Particle Size: Measure via Dynamic Light Scattering (DLS).[1] Target size: <100 nm.



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Figure 2: Workflow for developing NDM-based Self-Emulsifying Drug Delivery Systems.

Critical Parameters & Troubleshooting

Issue	Probable Cause	Corrective Action
Phase Separation	Low miscibility of NDM with specific surfactants.[1]	Switch surfactant to one with HLB 12-14 (e.g., Cremophor RH40).[1]
Drug Precipitation	Drug load exceeds saturation solubility upon dilution.[1]	Reduce drug load or increase ratio.
Skin Irritation	High concentration of NDM (>10%).[1]	NDM is an irritant. Limit concentration to <5% for topical use.[1]
Turbidity	Particle size > 200nm.[1]	Increase Co-surfactant ratio to reduce interfacial tension.[1]

Safety & Handling (E-E-A-T)

- Hazard Identification: **N-Decanoylmorpholine** is classified as a skin and eye irritant (H315, H319).[1] It is not a benign food-grade oil.[1]
- PPE: Nitrile gloves and safety goggles are mandatory.[1]
- Regulatory Status: While morpholine derivatives are common in agrochemicals, NDM is an investigational excipient in pharma.[1] It is best suited for topical/transdermal preclinical studies or veterinary applications.[1] For oral human use, rigorous tox studies are required. [1]

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